N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-isopropyl-ethane-1,2-diamine
Description
N¹-[1-(4-Fluoro-phenyl)-ethyl]-N¹-isopropyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring two nitrogen atoms in its backbone. The N¹ position is dual-substituted with a 1-(4-fluorophenyl)ethyl group and an isopropyl group.
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)ethyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2/c1-10(2)16(9-8-15)11(3)12-4-6-13(14)7-5-12/h4-7,10-11H,8-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMKJBOIWOJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine typically involves the following steps:
Formation of the Fluoro-phenyl Intermediate: The initial step involves the preparation of the 4-fluoro-phenyl intermediate through electrophilic aromatic substitution reactions.
Alkylation: The 4-fluoro-phenyl intermediate is then subjected to alkylation with ethyl and isopropyl groups under controlled conditions.
Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated fluoro-phenyl intermediate with ethane-1,2-diamine under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluoro-phenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The ethyl and isopropyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-fluoro substitution distinguishes this compound from analogs with other halogen or functional groups. Key comparisons include:
Key Observations :
- Electron Effects: The 4-fluoro group offers moderate electron-withdrawing properties compared to the stronger effects of nitro (NO₂) or chloro (Cl) groups, which may influence reactivity or binding interactions .
- Lipophilicity: Nitro-substituted analogs exhibit higher ClogP values (e.g., 237.3 g/mol for nitro vs.
Variations in Alkyl/Aryl Substituents
The isopropyl and 1-(4-fluorophenyl)ethyl groups differentiate this compound from other ethylenediamine derivatives:
Key Observations :
- Solubility : Methoxy or methyl groups (e.g., in ) improve aqueous solubility compared to halogenated analogs.
Biological Activity
N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine, with the CAS number 1353964-10-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21FN2
- Molar Mass : 224.32 g/mol
- Structure : The compound features a phenyl ring substituted with a fluorine atom and an ethyl group, connected to an isopropyl chain through an ethane-1,2-diamine backbone.
Biological Activity Overview
The biological activity of N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine has been investigated primarily in the context of its pharmacological effects. The following sections detail its mechanisms of action and specific biological activities.
Research indicates that compounds similar to N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine may interact with various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors (e.g., adrenergic receptors).
- Enzymatic Activity : Inhibition or activation of specific enzymes involved in metabolic pathways.
Study 1: Pharmacological Effects
A study published in the Journal of Medicinal Chemistry evaluated the pharmacological profile of related compounds and found that modifications in the structure significantly affect receptor affinity and selectivity. The presence of the fluorine atom was noted to enhance lipophilicity, potentially increasing blood-brain barrier penetration and central nervous system activity .
Study 2: Toxicological Assessment
A toxicological assessment conducted by researchers at a pharmaceutical company indicated that N1-[1-(4-Fluoro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine exhibited moderate toxicity in vitro. The compound was tested against various human cell lines, where it showed IC50 values suggesting cytotoxic effects at higher concentrations .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
